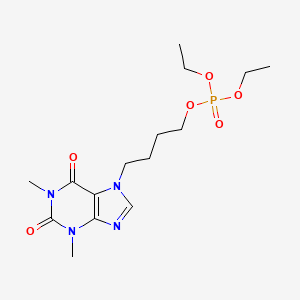
4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a butyl diethyl phosphate group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate typically involves the reaction of 1,3-dimethyl-2,6-dioxopurine with butyl diethyl phosphate under specific conditions. One common method includes the use of anhydrous ethanol as a solvent and heating the mixture under reflux for several hours . The reaction conditions, such as temperature and duration, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can result in a variety of substituted purine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate involves its interaction with specific molecular targets and pathways. It has been found to act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and an inhibitor of phosphodiesterases (PDEs) 4B/7A . These interactions result in the modulation of pain and inflammatory responses, making it a promising candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds share a similar purine ring structure and have been studied for their biological activities.
8-Alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: These derivatives have shown significant analgesic and anti-inflammatory activities.
Uniqueness
4-(1,3-Dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual role as a TRPA1 antagonist and PDE4/7 inhibitor sets it apart from other similar compounds, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
7495-23-0 |
|---|---|
Molekularformel |
C15H25N4O6P |
Molekulargewicht |
388.36 g/mol |
IUPAC-Name |
4-(1,3-dimethyl-2,6-dioxopurin-7-yl)butyl diethyl phosphate |
InChI |
InChI=1S/C15H25N4O6P/c1-5-23-26(22,24-6-2)25-10-8-7-9-19-11-16-13-12(19)14(20)18(4)15(21)17(13)3/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
SBHILEUOKHGWRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OCCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


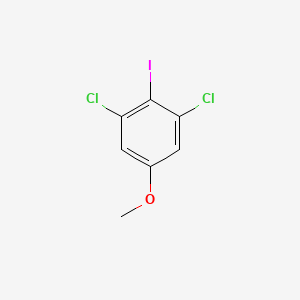
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B14016581.png)

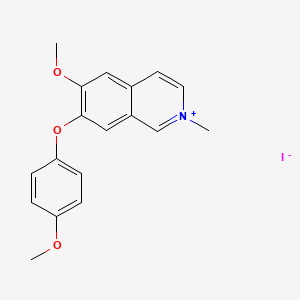
![2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid](/img/structure/B14016599.png)
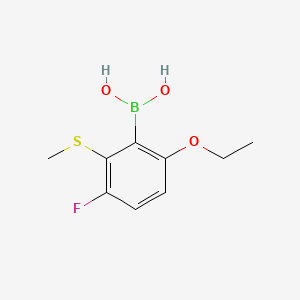
![3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)

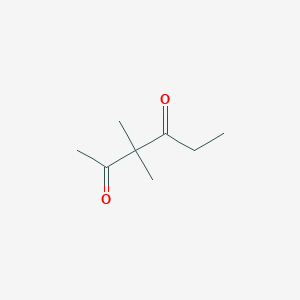
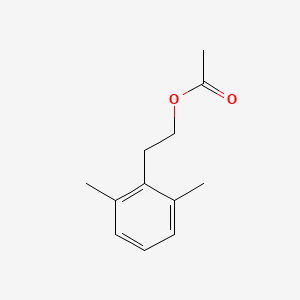

![2-[[2-[4-[(2,4-Diaminopteridin-6-yl)methylamino]phenyl]acetyl]amino]butanedioic acid](/img/structure/B14016649.png)
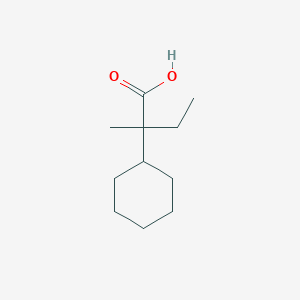
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)
